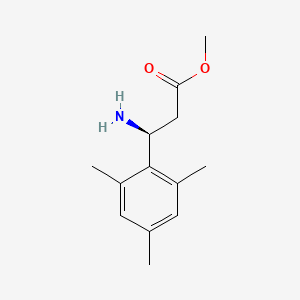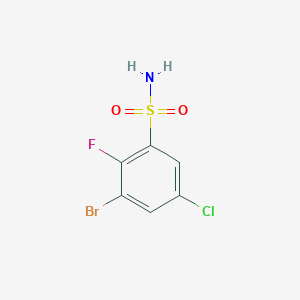
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is an organic compound with the molecular formula C9H17NO It is characterized by a cyclopropyl group attached to a methyloxolan ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine typically involves the cyclization of appropriate precursors followed by amination. One common method involves the reaction of cyclopropylmethyl ketone with a suitable oxirane derivative under acidic conditions to form the oxolan ring. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxolan ring or the methanamine group, potentially yielding alcohols or amines with different substitution patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines or amides.
科学的研究の応用
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the methanamine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- (2-Cyclopropyl-3-methyloxolan-3-yl)methanol
- (2-Cyclopropyl-3-methyloxolan-3-yl)acetic acid
- (2-Cyclopropyl-3-methyloxolan-3-yl)amine
Comparison: Compared to its analogs, (2-Cyclopropyl-3-methyloxolan-3-yl)methanamine is unique due to the presence of the methanamine group, which imparts different reactivity and interaction profiles. This makes it particularly useful in applications where amine functionality is crucial, such as in the synthesis of pharmaceuticals or in biological studies.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
(2-cyclopropyl-3-methyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-9(6-10)4-5-11-8(9)7-2-3-7/h7-8H,2-6,10H2,1H3 |
InChIキー |
METUSWSNAQNQDA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC1C2CC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)
![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)



![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)



